Acide 14-hydroxytétradécanoïque

Vue d'ensemble

Description

Applications De Recherche Scientifique

14-Hydroxytetradecanoic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

Biology: It plays a role in the study of lipid metabolism and cell membrane structure.

Industry: It is used in the production of biodegradable polymers and surfactants.

Mécanisme D'action

Target of Action

14-Hydroxytetradecanoic acid is a fatty acid with a hydroxyl group . It has been shown to have an inhibitory effect on the growth of MCF-7 cells , which are a commonly used human breast cancer cell line. This suggests that the primary targets of 14-Hydroxytetradecanoic acid could be cellular components or pathways that are essential for the proliferation of these cells.

Mode of Action

Its inhibitory effect on mcf-7 cell growth suggests that it may interact with its targets in a way that disrupts normal cell cycle progression or survival

Biochemical Pathways

14-Hydroxytetradecanoic acid is found in suberin, a waxy substance that forms the protective outer layer of plant cells . Suberin is composed mainly of fatty acids and fatty alcohols, which are modified by the addition of a hydroxyl group to one or more carbons in their chain . Therefore, the biochemical pathways affected by 14-Hydroxytetradecanoic acid may be related to lipid metabolism and cell membrane composition.

Result of Action

The primary known result of 14-Hydroxytetradecanoic acid’s action is the inhibition of MCF-7 cell growth . This suggests that it may have potential therapeutic applications in conditions characterized by uncontrolled cell proliferation, such as cancer.

Analyse Biochimique

Biochemical Properties

It is known to be a fatty acid with a hydroxyl group This suggests that it may interact with various enzymes, proteins, and other biomolecules in the body

Cellular Effects

It has been shown to have an inhibitory effect on the growth of MCF-7 cells . This suggests that it may influence cell function and could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 14-Hydroxytetradecanoic acid can be synthesized through the hydroxylation of tetradecanoic acid. This process typically involves the use of specific catalysts and controlled reaction conditions to ensure the selective addition of a hydroxyl group at the 14th carbon position .

Industrial Production Methods: Industrial production of 14-hydroxytetradecanoic acid often involves biotechnological approaches, such as the use of genetically modified microorganisms. These microorganisms are engineered to produce the compound through metabolic pathways that incorporate the hydroxylation step .

Types of Reactions:

Oxidation: 14-Hydroxytetradecanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The hydroxyl group can be reduced to form tetradecanoic acid.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Tetradecanoic acid.

Substitution: Ethers or esters.

Comparaison Avec Des Composés Similaires

- 14-Hydroxymyristic acid

- Omega-hydroxytetradecanoic acid

- Omega-hydroxymyristic acid

Comparison: 14-Hydroxytetradecanoic acid is unique due to its specific hydroxylation at the 14th carbon position, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits unique reactivity and biological activity, making it valuable in various research and industrial applications .

Propriétés

IUPAC Name |

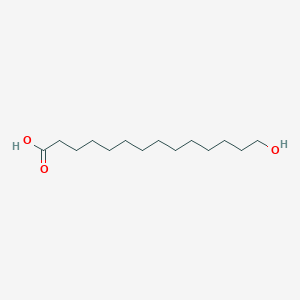

14-hydroxytetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h15H,1-13H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSXCARTDOQGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCC(=O)O)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169396 | |

| Record name | Tetradecanoic acid, 14-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17278-74-9 | |

| Record name | 14-Hydroxytetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17278-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetradecanoic acid, 14-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017278749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecanoic acid, 14-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 14-Hydroxytetradecanoic acid?

A1: 14-Hydroxytetradecanoic acid has been identified in the leaf wax of Colorado spruce (Picea pungens) []. Unlike other conifer waxes, which are believed to have linear etholide structures, the wax in Colorado spruce leaves, containing 14-Hydroxytetradecanoic acid, is thought to have a cyclic structure []. This unique structural characteristic could influence the properties and potential applications of the compound.

Q2: Can 14-Hydroxytetradecanoic acid be produced through engineered organisms?

A2: Yes, research has shown that the diploid yeast Candida tropicalis can be genetically engineered to produce commercially viable yields of 14-Hydroxytetradecanoic acid []. By deleting 16 genes and reintegrating a specific P450 enzyme, researchers achieved volumetric yields exceeding 150 g/L using methyl myristate as a substrate []. This breakthrough paves the way for sustainable and scalable production of this valuable compound.

Q3: What are the potential applications of 14-Hydroxytetradecanoic acid in material science?

A3: 14-Hydroxytetradecanoic acid serves as a precursor to poly(14-hydroxytetradecanoic acid), a biobased polymer with promising material properties []. This polymer, synthesized using Ti(C3H7O)4 as a catalyst, exhibits a melting temperature (Tm) of 96°C and a weight-average molecular weight (Mw) of 160,000 with a polydispersity index (PDI) of 2.3 []. Tensile tests on compression-molded samples revealed a Young’s modulus of 419 ± 20 MPa and an elongation to break of 729 ± 21% []. These properties suggest potential applications in various fields, including packaging, textiles, and biomedical devices.

Q4: Are there any known biological activities associated with 14-Hydroxytetradecanoic acid?

A4: While research on the biological activities of 14-Hydroxytetradecanoic acid itself is limited, it features as a component in a novel bufadienolide conjugate found in the ovary of the giant toad, Bufo marinus []. This conjugate, 11α,19-dihydroxytelocinobufagin-3-(14-hydroxytetradecanoic acid) ester, along with two other related conjugates, has been shown to be a potent inhibitor of Na+, K+-ATPase []. Although their exact function remains unknown, these conjugates might play a role in the development and differentiation of toad oocytes []. This finding suggests that further investigation into the biological activities of 14-Hydroxytetradecanoic acid, both as a free fatty acid and as a component of more complex molecules, is warranted.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B172512.png)

![Methyl 3-amino-2-[[4-(2-carbamoylphenyl)phenyl]methylamino]benzoate](/img/structure/B172536.png)

![Imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B172539.png)